2,4-Dibromo-6-fluoropyridin-3-amine
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Overview
Description
2,4-Dibromo-6-fluoropyridin-3-amine is a heterocyclic organic compound that belongs to the class of fluoropyridines. This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, which imparts unique chemical and physical properties. The presence of these halogens makes it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-fluoropyridin-3-amine typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 6-fluoropyridin-3-amine with bromine in acetic acid at elevated temperatures. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 4 positions of the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-fluoropyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium fluoride, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used under controlled conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, fluorinated aromatic compounds, and other heterocyclic derivatives. These products have applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
2,4-Dibromo-6-fluoropyridin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and advanced materials
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-fluoropyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or ion channels. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets. The compound can modulate various molecular pathways, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-fluoropyridin-3-amine
- 2,4-Dibromo-5-fluoropyridin-3-amine
- 2,4-Dibromo-6-chloropyridin-3-amine
Uniqueness
2,4-Dibromo-6-fluoropyridin-3-amine is unique due to the specific combination of bromine and fluorine atoms on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical syntheses. The presence of fluorine enhances the compound’s stability and reactivity compared to its chlorinated or non-halogenated analogs .
Properties
Molecular Formula |
C5H3Br2FN2 |
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Molecular Weight |
269.90 g/mol |
IUPAC Name |
2,4-dibromo-6-fluoropyridin-3-amine |
InChI |
InChI=1S/C5H3Br2FN2/c6-2-1-3(8)10-5(7)4(2)9/h1H,9H2 |
InChI Key |
ZVXHEQJXISYCAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1F)Br)N)Br |
Origin of Product |
United States |
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